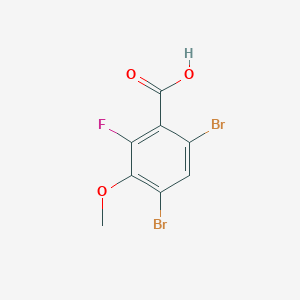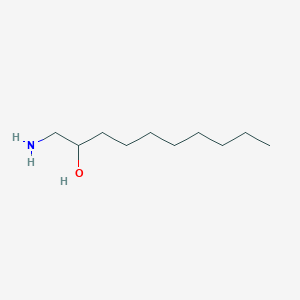
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate
Descripción general
Descripción
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and trifluoromethyl groups, making it a valuable entity in synthetic organic chemistry.
Métodos De Preparación
The synthesis of 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, tert-butyl groups can be added using tert-butyl halides under basic conditions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
Análisis De Reacciones Químicas
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include halides, acids, bases, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other piperidine derivatives with varying substituents. For example:
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Differing by the presence of an oxo group.
1-tert-Butyl 3-methyl 5-(trifluoromethyl)phenylpiperidine-1,3-dicarboxylate: Differing by the substitution of a phenyl group.
The uniqueness of 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJHXVASFECAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120995 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227206-57-5 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)
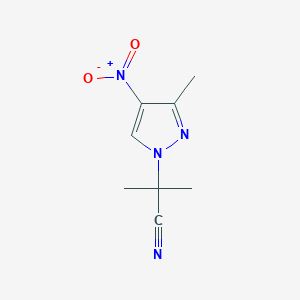

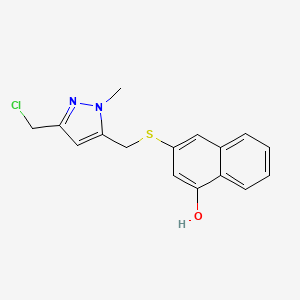
![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)
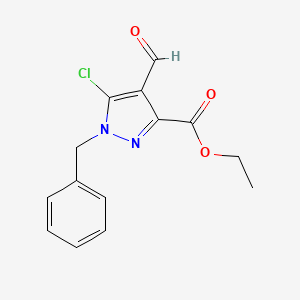
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)
![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
